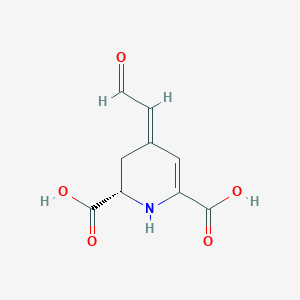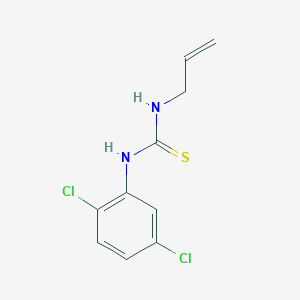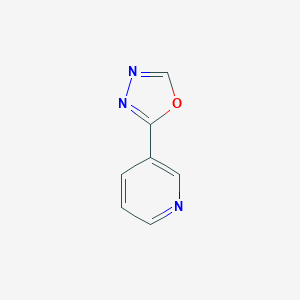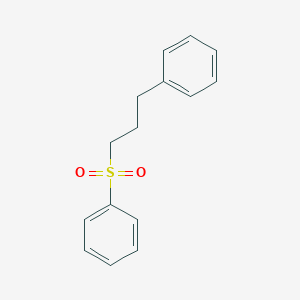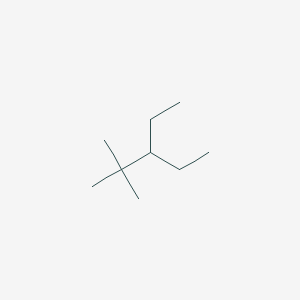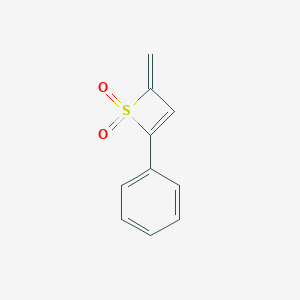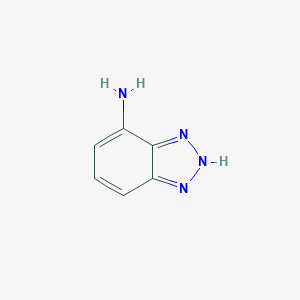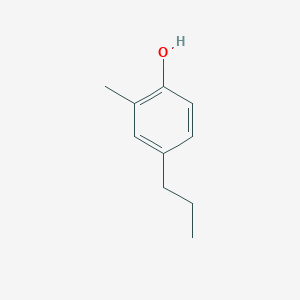![molecular formula C12H17ClN2O B097867 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline CAS No. 17996-49-5](/img/structure/B97867.png)
4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline, also known as CMODA, is an organochlorine compound that has been used in a variety of scientific and industrial applications. It is a colorless, flammable liquid with a faint amine-like odor. CMODA is a versatile chemical compound that has been used in a variety of applications, including synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Applications De Recherche Scientifique
Synthesis of Functionalized Oxazolidinones
4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline is used in the synthesis of functionalized oxazolidinones. These compounds, derived from various aziridine-2-methanols, have applications in creating enantiomerically pure compounds and analogues of pharmacologically active substances. One notable application includes the efficient synthesis of (L)-homophenylalaninol analogues (Park et al., 2003).
Development of Chiral Reagents
This chemical is instrumental in developing enantiomerically pure 4,5-substituted 2-oxazolidinones, which serve as precursors for a range of pharmacologically active compounds, including β-amino alcohols and β-blockers. It is used for synthesizing chiral N-acyliminium ions, which are crucial for producing diverse enantiopure 4,5-disubstituted 2-oxazolidinones (Schierle-Arndt et al., 2001).
Crystal Structure Studies
Research involving this compound contributes to understanding weak hydrogen bonds and π-π stacking interactions in oxazolidinone derivatives. These insights are crucial for studying crystal structures and molecular interactions of various substituted oxazolidinecarbohydrazides (Nogueira et al., 2015).
Synthesis of Protease Inhibitors
This compound is used in synthesizing α-aminoalkyl-α′-chloromethylketone derivatives, which are valuable intermediates in the creation of several protease inhibitors. Its role in the chloromethylation of N-protected 3-oxazolidin-5-ones is significant for the broader pharmaceutical research field (Onishi et al., 2001).
Nucleophilic Reactions
This chemical also plays a role in nucleophilic reactions involving oxazolidinone derivatives. These reactions contribute to the synthesis of various compounds, including some with potential psychotropic drug applications (Korepin et al., 2015).
Analyse Biochimique
Biochemical Properties
4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s chloromethyl group is reactive and can form covalent bonds with nucleophilic sites on biomolecules, such as the thiol groups in cysteine residues of proteins. This interaction can lead to enzyme inhibition or modification of protein function, making it a valuable tool in studying enzyme mechanisms and protein interactions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to modify proteins through covalent bonding can alter signaling pathways by inhibiting or activating key enzymes involved in these processes. Additionally, changes in gene expression may occur as a result of the compound’s interaction with transcription factors or other regulatory proteins .
Molecular Mechanism
At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The chloromethyl group reacts with nucleophilic sites, such as thiol groups in cysteine residues, leading to the formation of covalent bonds. This interaction can result in enzyme inhibition or activation, depending on the specific enzyme and the nature of the modification. Additionally, the compound may influence gene expression by modifying transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained changes in enzyme activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function. Toxic or adverse effects may occur at high doses, including cell death or tissue damage. It is important to determine the optimal dosage for specific applications to minimize adverse effects while maximizing the compound’s benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s ability to modify enzymes through covalent bonding can alter metabolic pathways, leading to changes in the production and utilization of metabolites. This makes it a valuable tool for studying metabolic processes and enzyme function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions influence the compound’s localization and accumulation within specific cellular compartments. Understanding the transport and distribution of the compound is crucial for determining its effects on cellular function and for optimizing its use in biochemical research .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its effects. The compound’s localization can influence its activity and function, making it important to study its distribution within cells to fully understand its biochemical properties .
Propriétés
IUPAC Name |
4-[5-(chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O/c1-15(2)10-5-3-9(4-6-10)12-14-8-11(7-13)16-12/h3-6,11-12,14H,7-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJRWWYVQQFNKV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C2NCC(O2)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90344228 |
Source


|
| Record name | 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17996-49-5 |
Source


|
| Record name | 4-[5-(Chloromethyl)-1,3-oxazolidin-2-yl]-N,N-dimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90344228 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3,6-Dioxabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B97790.png)
